molecular formula C18H15BrN2O4 B11348453 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11348453
M. Wt: 403.2 g/mol
InChI Key: KAFJNARVOZQQFS-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxazole ring, and a methoxyphenoxyacetamide moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The bromophenyl group is introduced through a bromination reaction, while the methoxyphenoxyacetamide moiety is added via nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the bromophenyl group or the oxazole ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the bromophenyl group.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is conducted to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxazole ring may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxyphenoxyacetamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring and methoxyphenoxyacetamide moiety differentiate it from other similar compounds, making it a valuable molecule for diverse research applications.

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H15BrN2O4/c1-23-15-4-2-3-5-16(15)24-11-17(22)20-18-10-14(21-25-18)12-6-8-13(19)9-7-12/h2-10H,11H2,1H3,(H,20,22)

InChI Key

KAFJNARVOZQQFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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